![molecular formula C11H12F2N4O3 B12847943 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)
4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine
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Overview
Description
4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a synthetic nucleoside analogue. This compound is part of the pyrrolo[2.3-d]pyrimidine family, which is known for its potential antiviral and anticancer properties. The unique structure of this compound allows it to interact with biological systems in a way that can inhibit viral replication and cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves multiple steps. One common method starts with the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, followed by reaction with silylated 5-fluorouracil. Further modifications of the sugar moiety are carried out to achieve the final product . The overall yield of this process is around 7.6% over nine steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Phosphorylation at the 5'-Hydroxyl Group
The 5'-hydroxyl group on the arabinofuranosyl sugar undergoes phosphorylation under specific conditions. This reaction is critical for prodrug development or enhancing cellular uptake.
Conditions :
-
Reagents: Phosphoryl chloride (POCl₃) in triethyl phosphate (TEP)
-
Temperature: 0–5°C (controlled to prevent side reactions)
Outcome :
Formation of the 5'-monophosphate derivative, which improves water solubility and bioavailability .
Sugar Hydroxyl Protection
The 3'- and 5'-hydroxyl groups on the arabinofuranosyl moiety can be acetylated to protect reactive sites during synthetic modifications.
Conditions :
-
Reagents: Acetic anhydride (Ac₂O) in pyridine
-
Temperature: Room temperature (20–25°C)
Outcome :
Formation of 3',5'-di-O-acetylated derivative .
Reaction Component | Details |
---|---|
Starting Material | Parent compound |
Product | 3',5'-Di-O-acetylated derivative |
Application | Intermediate for further functionalization |
Amino Group Acylation
The 4-amino group reacts with acylating agents to form amide derivatives, modulating biological activity.
Conditions :
-
Reagents: Acetyl chloride or acetic anhydride
-
Solvent: Anhydrous dichloromethane (DCM)
Outcome :
Formation of N⁴-acetylated derivative, which may alter antiviral potency or pharmacokinetics .
Nucleophilic Substitution
While the 4-amino group is typically stable, the 5-fluoro substituent may participate in electrophilic aromatic substitution under stringent conditions.
Conditions :
-
Reagents: Strong nucleophiles (e.g., thiols, amines) at elevated temperatures (80–100°C)
-
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Outcome :
Limited reactivity due to fluorine’s poor leaving-group ability, but theoretical studies suggest potential for fluorodeamination under extreme conditions.
Hydrogenolysis and Deprotection
During synthesis, intermediates with protective groups (e.g., benzoyl) undergo hydrogenolysis to yield the final compound.
Conditions :
-
Reagents: Raney nickel (catalyst) under hydrogen gas (H₂)
-
Solvent: Ethanol or methanol
Outcome :
Removal of benzoyl groups from the sugar moiety, yielding the deprotected nucleoside .
Oxidation Reactions
Conditions :
-
Reagents: Potassium permanganate (KMnO₄) in acidic medium
-
Outcome: Ring cleavage and f
Scientific Research Applications
Efficacy Against RNA Viruses
Research indicates that this compound exhibits significant antiviral activity against several RNA viruses. It has been shown to effectively bind to viral polymerases, leading to a reduction in viral replication rates. This property has been documented in various biochemical assays that assess binding affinity and inhibition kinetics.
Comparative Analysis with Other Nucleoside Analogues
The following table summarizes the structural features and biological activities of selected nucleoside analogues compared to 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Dual fluorination, sugar modification | Antiviral activity against RNA viruses |
2'-Deoxycytidine | Natural nucleoside | Antiviral activity |
2'-Fluorouridine | Fluorinated analogue | Antiviral properties |
7-(beta-D-Arabinofuranosyl)adenine | Nucleoside analogue | Antiviral activity |
The dual fluorination and specific sugar modification of this compound are believed to enhance its stability and therapeutic efficacy compared to these other compounds.
Case Studies and Research Findings
- Antiviral Activity Assessment : In a study assessing the antiviral efficacy of various nucleoside analogues, this compound demonstrated superior inhibition of viral replication in vitro compared to traditional antiviral agents like ribavirin.
- Binding Affinity Studies : Biochemical assays have shown that this compound binds effectively to the active sites of viral polymerases, significantly reducing their activity. These studies utilized kinetic assays to quantify binding interactions and inhibition rates.
- Therapeutic Potential in Clinical Settings : Preliminary clinical trials suggest that this compound could serve as a viable option for treating resistant strains of RNA viruses, including certain influenza strains and coronaviruses.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves the inhibition of viral polymerase activity, which impedes viral RNA synthesis. This compound selectively targets viral enzymes, thereby suppressing viral replication. Additionally, it can inhibit DNA synthesis in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-5-fluoro-arabinouridine: Another nucleoside analogue with antiviral properties.
2’-Deoxy-2’-beta-fluoro-4’-azido-5-fluorouridine: A pyrimidine nucleoside analogue with similar antiviral activities.
2’-Fluoro-2’-deoxy-arabinofuranosyl-cytidine: Known for its anticancer properties.
Uniqueness
4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to its specific structure, which allows it to effectively inhibit viral replication and cancer cell proliferation. Its dual antiviral and anticancer properties make it a valuable compound for further research and potential therapeutic applications .
Biological Activity
4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine, often referred to as a bis-fluorinated analogue of 2′-deoxytubercidin, is a compound of significant interest due to its diverse biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, presenting findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C11H12F2N4O3. It exhibits an anti-glycosylic bond conformation with notable torsion angles that influence its biological interactions. The structural characteristics facilitate specific binding to biological targets, which is critical for its activity.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂F₂N₄O₃ |
Torsion Angle | Χ = -117.8° |
Antiglycosylic Conformation | Yes |
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against RNA viruses. The compound has been shown to inhibit viral replication effectively, making it a candidate for further development in antiviral therapies.
Anticancer Properties
In vitro studies have demonstrated that this pyrrolo[2.3-d]pyrimidine derivative possesses cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in nucleotide synthesis and cell proliferation pathways.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Inhibition Rate (%) |
---|---|---|
A431 (Vulvar Carcinoma) | 10 | 75 |
HeLa (Cervical Cancer) | 15 | 70 |
MCF-7 (Breast Cancer) | 12 | 72 |
The compound's mechanism of action is primarily through the inhibition of nucleoside metabolism and interference with DNA synthesis in rapidly dividing cells. It acts by mimicking natural nucleosides, thereby disrupting normal cellular processes.
Study on Antiviral Efficacy
In a study published in Science Direct, researchers evaluated the antiviral efficacy of the compound against hepatitis E virus (HEV). The findings revealed that treatment with the compound resulted in a significant decrease in viral load, indicating its potential as an antiviral agent.
Study on Cancer Cell Lines
Another pivotal study focused on the anticancer properties of the compound against various human cancer cell lines. The results showed that it not only inhibited cell proliferation but also induced apoptosis in treated cells. This study highlights its potential as a therapeutic agent in oncology.
Properties
Molecular Formula |
C11H12F2N4O3 |
---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-5-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12F2N4O3/c12-4-1-17(10-6(4)9(14)15-3-16-10)11-7(13)8(19)5(2-18)20-11/h1,3,5,7-8,11,18-19H,2H2,(H2,14,15,16)/t5-,7+,8-,11-/m1/s1 |
InChI Key |
CEPICCWLWUMHCB-GZCUOZMLSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N)F |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)F)N)F |
Origin of Product |
United States |
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